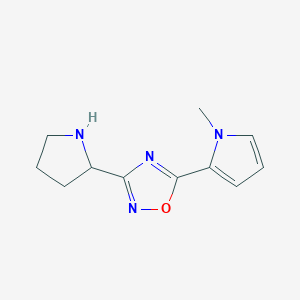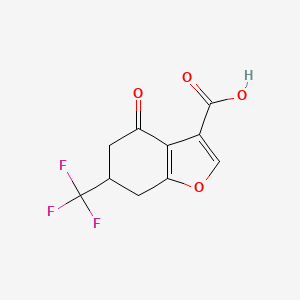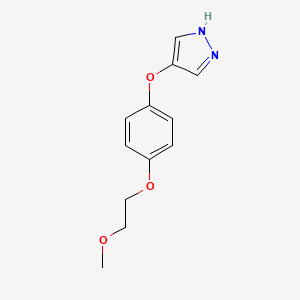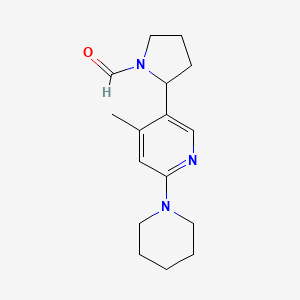
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol is a complex organic compound that features a triazole ring, a fluorinated aromatic ring, and a nitrophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the amino and fluorophenyl groups. The final step involves the nitration of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is essential to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives and fluorinated aromatic compounds. Examples are:
- 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
Uniqueness
What sets 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H12FN5O3 |
|---|---|
Molekulargewicht |
329.29 g/mol |
IUPAC-Name |
2-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN5O3/c16-9-3-1-8(2-4-9)13(17)15-18-14(19-20-15)11-7-10(21(23)24)5-6-12(11)22/h1-7,13,22H,17H2,(H,18,19,20) |
InChI-Schlüssel |
NERDTPXOVZNQGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=C(C=CC(=C3)[N+](=O)[O-])O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)










